molecular formula C20H22N2O3 B5469396 3-{[1-(3-pyridinylacetyl)-4-piperidinyl]methyl}benzoic acid

3-{[1-(3-pyridinylacetyl)-4-piperidinyl]methyl}benzoic acid

Cat. No.: B5469396
M. Wt: 338.4 g/mol
InChI Key: KBGPKWFYRAPAAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridinylacetyl and piperidinyl groups, followed by their attachment to the benzoic acid molecule. Unfortunately, specific synthesis methods for this compound were not found in the available literature .


Molecular Structure Analysis

The molecular structure of this compound would be expected to include a benzoic acid group, a pyridine ring, and a piperidine ring. The exact arrangement of these groups would depend on the specific synthesis method used. Theoretical investigations on the optimized geometrical structure, electronic and vibrational features of similar compounds are often provided using the B3LYP/6-311++G(d,p) basis set .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Benzoic acid derivatives are known to undergo a variety of reactions, including esterification and coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be similar to those of other benzoic acid and pyridine derivatives. For example, it might be expected to have a relatively high melting point and to be soluble in organic solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, if it is used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound could include further investigation of its synthesis methods, its physical and chemical properties, and its potential uses. For example, it could be investigated for use in the synthesis of pharmaceuticals or other organic compounds .

Properties

IUPAC Name

3-[[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19(13-17-4-2-8-21-14-17)22-9-6-15(7-10-22)11-16-3-1-5-18(12-16)20(24)25/h1-5,8,12,14-15H,6-7,9-11,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGPKWFYRAPAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC(=CC=C2)C(=O)O)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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